molecular formula C6H5BrF2N2O2 B10910338 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid

3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B10910338
M. Wt: 255.02 g/mol
InChI Key: XFIBCUUUDBATGD-UHFFFAOYSA-N
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Description

3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that contains a pyrazole ring substituted with bromine and difluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3-bromo-1H-pyrazole with 2,2-difluoroethyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction Reactions: Reduction can lead to the formation of difluoroethyl derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of 3-azido-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid.

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of 3-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-methanol.

Scientific Research Applications

3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoroethyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid is unique due to its carboxylic acid functional group, which imparts distinct chemical reactivity and potential for forming various derivatives. This sets it apart from similar compounds that may contain amine, sulfonyl chloride, or sulfonamide groups, offering different reactivity and applications.

Properties

Molecular Formula

C6H5BrF2N2O2

Molecular Weight

255.02 g/mol

IUPAC Name

3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C6H5BrF2N2O2/c7-5-3(6(12)13)1-11(10-5)2-4(8)9/h1,4H,2H2,(H,12,13)

InChI Key

XFIBCUUUDBATGD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CC(F)F)Br)C(=O)O

Origin of Product

United States

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